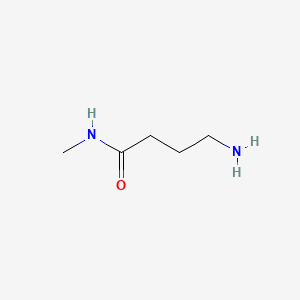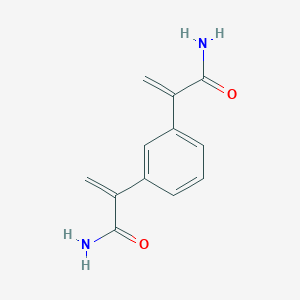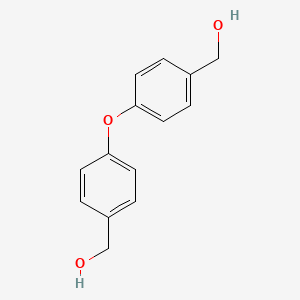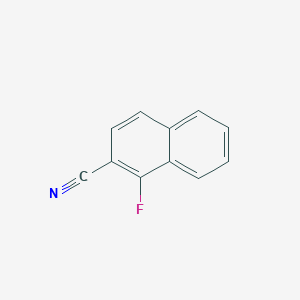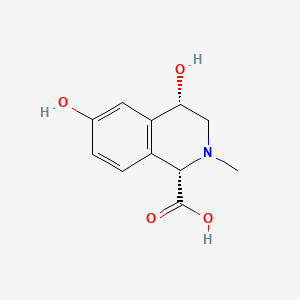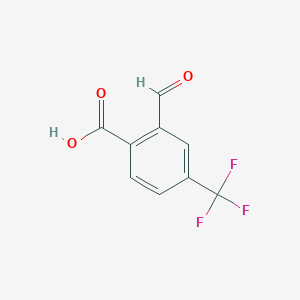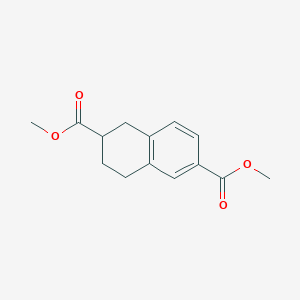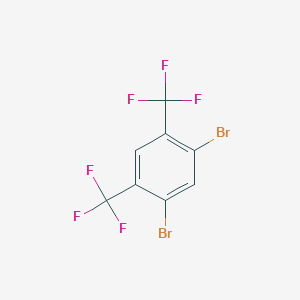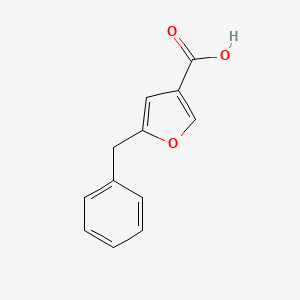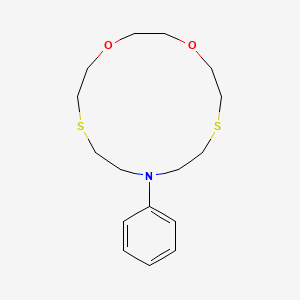
10-Phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane
概要
説明
10-Phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane is a complex organic compound with the molecular formula C16H25NO2S2 It is characterized by the presence of a phenyl group attached to a macrocyclic structure containing oxygen, sulfur, and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane typically involves the following steps:
Formation of the Macrocyclic Ring: The macrocyclic ring is formed through a series of condensation reactions involving diols, dithiols, and amines. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like trifluoroacetic acid or p-toluenesulfonic acid.
Introduction of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where a phenyl halide reacts with the macrocyclic ring in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. Common techniques include:
Batch Reactors: These are used for controlled synthesis, allowing precise control over reaction time, temperature, and reagent addition.
Continuous Flow Reactors: These systems enable continuous production, improving efficiency and scalability.
化学反応の分析
Types of Reactions
10-Phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the oxygen and nitrogen atoms.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the macrocyclic ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced macrocyclic compounds, and various substituted derivatives.
科学的研究の応用
10-Phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals for catalysis and material science applications.
Biology: The compound is studied for its potential as a molecular probe in biological systems, particularly for detecting metal ions.
Medicine: Research is ongoing into its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 10-Phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane involves its ability to interact with various molecular targets:
Metal Ion Binding: The compound can selectively bind to metal ions, such as mercury (Hg2+), through its sulfur and nitrogen atoms.
Molecular Pathways: In biological systems, the compound may interact with cellular pathways by binding to specific proteins or enzymes, influencing their activity and leading to potential therapeutic effects.
類似化合物との比較
10-Phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane can be compared with other macrocyclic compounds containing oxygen, sulfur, and nitrogen atoms:
1,4-Dioxa-7,13-dithia-10-azacyclopentadecane: Similar structure but lacks the phenyl group, resulting in different chemical properties and applications.
Crown Ethers: These compounds contain oxygen atoms in a macrocyclic ring and are known for their ability to bind metal ions, but they do not contain sulfur or nitrogen atoms.
Thiacrown Ethers: These compounds contain sulfur atoms in the macrocyclic ring and are used for similar applications in metal ion binding but lack the nitrogen atom.
特性
IUPAC Name |
10-phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2S2/c1-2-4-16(5-3-1)17-6-12-20-14-10-18-8-9-19-11-15-21-13-7-17/h1-5H,6-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPFYCMYIMWYPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCOCCOCCSCCN1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40780839 | |
| Record name | 10-Phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40780839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
240797-81-3 | |
| Record name | 10-Phenyl-1,4-dioxa-7,13-dithia-10-azacyclopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40780839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


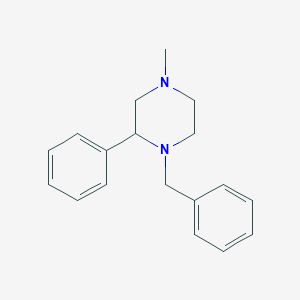
![1H-Benz[e]indene](/img/structure/B3188719.png)
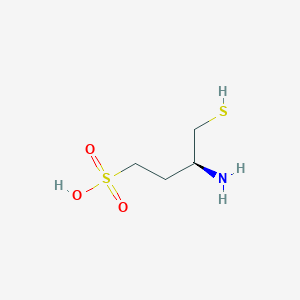
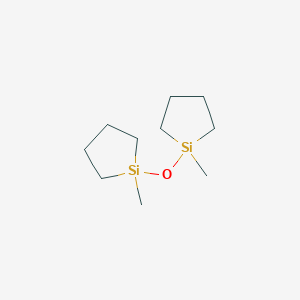
![1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B3188738.png)
